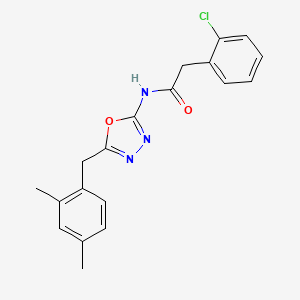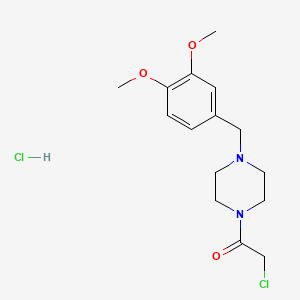
Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate is a chemical compound with the molecular formula C7H7ClN2O3Li It is a lithium salt derivative of pyridazine, a heterocyclic compound containing nitrogen atoms at positions 1 and 2 in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate typically involves the reaction of 3-chloro-6-methoxypyridazine with lithium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-chloro-6-methoxypyridazine+lithium acetate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridazine ring may be oxidized or reduced depending on the reagents used.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazine derivatives, while hydrolysis would produce the corresponding acid and alcohol.
科学的研究の応用
Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex pyridazine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridazine derivatives.
Medicine: Pyridazine derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. This compound may serve as a lead compound for developing new therapeutic agents.
Industry: It can be used in the development of agrochemicals, such as herbicides and insecticides, due to its potential biological activity.
作用機序
The mechanism of action of Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at position 3 in the ring.
3-chloro-6-methoxypyridazine: The parent compound used in the synthesis of Lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate.
Uniqueness
This compound is unique due to the presence of the lithium ion, which can influence its chemical reactivity and biological activity. The combination of the pyridazine ring with the lithium ion may enhance its potential as a therapeutic agent or a precursor in synthetic chemistry.
特性
IUPAC Name |
lithium;2-(3-chloro-6-methoxypyridazin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3.Li/c1-13-5-2-4(3-6(11)12)7(8)10-9-5;/h2H,3H2,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOUIMMGRPBASL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=NN=C(C(=C1)CC(=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClLiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline](/img/structure/B2779369.png)
![3-Bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2779373.png)
![4-[8-(2-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine](/img/structure/B2779375.png)
![4-(2-Methoxyethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2779376.png)

![N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2779380.png)
![N-(4-fluoro-3-nitrophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2779381.png)





![N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-phenylacetamide](/img/structure/B2779389.png)
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2779390.png)
